1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Regioisomeric impurities or analog mix-ups can undermine kinase/PDE screening reproducibility. This compound provides a structurally authenticated furan-3-yl reference point for SAR matrices. • Confirmed regioisomer: furan-3-yl (not furan-2-yl) attachment ensures consistent hydrogen-bond vector orientation. • Direct N-aryl urea connectivity eliminates benzylic methylene, enabling metabolic stability comparisons. • Supplied with batch-specific Certificate of Analysis; custom packaging and global shipping available.

Molecular Formula C18H15N3O4
Molecular Weight 337.335
CAS No. 2034393-87-6
Cat. No. B2833412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
CAS2034393-87-6
Molecular FormulaC18H15N3O4
Molecular Weight337.335
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=CN=C3)C4=COC=C4
InChIInChI=1S/C18H15N3O4/c22-18(21-15-1-2-16-17(6-15)25-11-24-16)20-8-12-5-14(9-19-7-12)13-3-4-23-10-13/h1-7,9-10H,8,11H2,(H2,20,21,22)
InChIKeyOHPBTYBEJOABTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034393-87-6): Structural Identity and Chemical Class for Research Procurement


1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034393-87-6) is a synthetic urea derivative with molecular formula C₁₈H₁₅N₃O₄ and molecular weight 337.3 g·mol⁻¹ . The compound features three distinct heterocyclic domains: a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, a pyridine ring substituted with furan-3-yl at the 5-position, and a central urea linker. This compound belongs to a broader class of bis-heteroaryl urea derivatives that have been investigated in patent literature as phosphodiesterase (PDE) inhibitors [1] and kinase modulators [2]. However, no peer-reviewed primary research articles or patents explicitly characterizing the biological activity of this specific compound were identified in the current search, indicating that its differentiation must be assessed primarily through structural and predicted physicochemical comparisons against its closest regioisomeric and positional analogs.

Why 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea Cannot Be Replaced by a Furan-2-yl or Pyridine-Positional Analog in Research Protocols


Within this chemical series, seemingly minor structural permutations—such as furan-2-yl versus furan-3-yl attachment or pyridine 5- versus 6-substitution—can produce divergent molecular recognition profiles. The furan-3-yl substituent at the pyridine 5-position in the target compound presents a distinct spatial orientation of the furan oxygen lone pair relative to the urea hydrogen-bonding network compared to furan-2-yl analogs (e.g., CAS 2034345-44-1) [1]. In related benzodioxole-containing PDE4 inhibitor series, the position of heteroaryl substitution on the central ring has been shown to alter enzymatic IC₅₀ values by orders of magnitude [2]. Furthermore, the benzo[d][1,3]dioxol-5-yl group directly attached to the urea nitrogen (without a methylene spacer, cf. CAS 2034314-67-3) constrains conformational flexibility and alters the electron density at the urea carbonyl, which can affect both target binding and metabolic stability . These regioisomeric and connectivity differences mean that procurement for a defined screening campaign or SAR study cannot substitute one analog for another without risk of obtaining non-reproducible or misleading structure-activity data.

Quantitative Differentiation Evidence for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea Against Closest Analogs


Furan Regioisomer Comparison: Furan-3-yl vs. Furan-2-yl Spatial Orientation and Predicted Hydrogen-Bonding Geometry

The target compound incorporates a furan-3-yl group at the pyridine 5-position, whereas the closest commercially available analog (CAS 2034345-44-1) bears a furan-2-yl group at the pyridine 2-position [1]. In the furan-3-yl isomer, the furan oxygen atom is positioned meta to the pyridine nitrogen and distal to the urea linkage, projecting a hydrogen-bond acceptor vector approximately 120° away from the urea plane. In the furan-2-yl isomer, the furan oxygen is ortho to the pyridine nitrogen and proximal to the urea, creating a competing intramolecular hydrogen-bonding environment. This regioisomeric difference is predicted to alter the compound's target binding pose and selectivity profile, consistent with observations in related PDE inhibitor series where furan attachment regiochemistry modulated potency by >10-fold [2]. No direct head-to-head assay data comparing these two specific compounds was identified in the public domain; this differentiation is based on structural analysis and class-level inference.

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Pyridine Substitution Position: 5-(Furan-3-yl)pyridin-3-yl vs. 6-(Furan-3-yl)pyridin-3-yl Connectivity and Predicted Target Engagement

The target compound features furan-3-yl substitution at the pyridine 5-position, whereas a closely related analog (CAS 2034465-95-5) bears the furan-3-yl group at the pyridine 6-position . In kinase inhibitor pharmacophore models, the pyridine nitrogen position relative to the hinge-binding region is critical for ATP-competitive binding. The 5-substituted pyridine in the target compound places the pyridine nitrogen at a distance and orientation distinct from the 6-substituted analog, potentially altering hinge-region hydrogen bonding. Patent literature on structurally related urea-based kinase inhibitors (US 2024/0317744 A1) demonstrates that pyridine substitution regiochemistry can modulate kinase selectivity profiles [1]. BindingDB entries for related 3-benzo[1,3]dioxol-5-yl-2-(5-pyridin-3-yl-furan-2-yl) compounds show PDE5 inhibitory activity, though specific data for the target compound is absent [2]. No direct comparative assay data between these two positional isomers was located.

Drug Discovery Kinase Inhibition Phosphodiesterase Inhibition

Urea NH-Linker Connectivity: Direct Benzodioxol-5-yl Attachment vs. Methylene-Spacer Analogs and Predicted Metabolic Stability

The target compound features a direct N-aryl urea linkage between the benzo[d][1,3]dioxol-5-yl group and the urea nitrogen, with no intervening methylene spacer. In contrast, analog CAS 2034314-67-3 incorporates a benzodioxol-5-ylmethyl group (methylene spacer) . The absence of the benzylic methylene in the target compound is predicted to increase metabolic stability by eliminating a potential site for cytochrome P450-mediated oxidation, a common metabolic soft spot in benzylamine-derived ureas. Additionally, the directly conjugated aniline-like nitrogen in the target compound alters the urea NH acidity (predicted pKa shift of approximately 1-2 units lower than the benzylamine analog), which can influence hydrogen-bond donor strength in target binding . Patent literature on related benzodioxole-containing acetylcholinesterase inhibitors (US 9,346,818 B2) demonstrates that modifications to the linker between the benzodioxole and the central pharmacophore can significantly impact both potency and CNS penetration [1].

Metabolic Stability Pharmacokinetics Lead Optimization

Predicted Physicochemical Property Profile and Drug-Likeness Assessment for Library Screening Triage

Based on the SMILES structure sourced from Chemsrc , the target compound has a molecular weight of 337.3 g·mol⁻¹, 5 hydrogen bond acceptors, 2 hydrogen bond donors, a topological polar surface area (TPSA) predicted at approximately 84 Ų, and a calculated logP estimated at ~2.8–3.2. These values place the compound within favorable drug-like chemical space (Lipinski Rule of Five compliant; Veber compliant with rotatable bond count of 5). By comparison, the thiazole-containing analog CAS 2034236-06-9 [1] has a lower molecular weight (314.4) but introduces a sulfur atom that increases polarizability and may alter off-target binding profiles. The benzodioxole-furan-pyridine triad in the target compound provides a balanced aromatic surface area for π-stacking interactions without exceeding recommended lipophilicity thresholds associated with promiscuous binding (logP >5). No experimental logP or solubility data were found for this specific compound.

Compound Library Screening Drug-Likeness Physicochemical Profiling

Recommended Research Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea Based on Structural Differentiation Evidence


Kinase or PDE Inhibitor Screening Libraries Requiring Furan-3-yl Pharmacophore Diversity

The target compound is best deployed as a structurally distinct member of heteroaryl-urea screening libraries targeting ATP-binding enzymes such as kinases or cyclic nucleotide phosphodiesterases. Patent literature supports the relevance of benzodioxole-containing heterocycles for PDE4 inhibition [1] and urea-linked heterocycles for kinase modulation [2]. The furan-3-yl (rather than the more common furan-2-yl) attachment provides a unique hydrogen-bond acceptor vector that may access sub-pockets not interrogated by furan-2-yl analogs. Inclusion of this compound in a screening deck diversifies the pharmacophoric space sampled around the furan-binding region. Note: no target-specific activity data is available; this recommendation is based on structural rationale and patent class evidence.

Structure-Activity Relationship (SAR) Studies Exploring Furan Regiochemistry Effects

For medicinal chemistry teams conducting systematic SAR around furan-substituted urea inhibitors, this compound serves as the furan-3-yl reference point within a matrix that should also include the furan-2-yl analog (CAS 2034345-44-1). The regioisomeric pair allows researchers to deconvolute the contribution of furan oxygen positioning to target affinity and selectivity. As noted in patent US 6,514,996, heteroaryl substitution position on benzodioxole-fused systems can alter in vitro potency by >10-fold [1]. Procurement of both regioisomers from a single supplier ensures batch-to-batch consistency for comparative dose-response profiling.

Metabolic Stability Comparison Studies: Direct Urea vs. Methylene-Spacer Analogs

The direct N-aryl urea connectivity (benzodioxol-5-yl directly attached to urea nitrogen) in the target compound presents an opportunity to compare intrinsic metabolic stability against methylene-spacer analogs such as CAS 2034314-67-3. Researchers can use this compound in parallel microsomal or hepatocyte stability assays to empirically test the hypothesis that eliminating the benzylic methylene reduces CYP-mediated oxidative clearance [3]. Such data would inform linker optimization strategies for lead series containing benzodioxole-urea pharmacophores. This compound thus holds procurement value as a tool molecule for ADME-SAR investigations, even in the absence of a defined biological target.

Computational Chemistry and Docking Studies for Virtual Screening Validation

The well-defined SMILES structure and the presence of multiple heterocyclic hydrogen-bond donor/acceptor motifs make this compound suitable as a test ligand for validating docking protocols targeting PDE or kinase ATP-binding sites. Its intermediate molecular weight and conformational flexibility (5 rotatable bonds) provide a meaningful challenge for pose-prediction algorithms. The compound can serve as a negative or positive control in virtual screening campaigns depending on the specific target, with the benzodioxole moiety providing a distinctive electron-rich aromatic surface for scoring function calibration.

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